molecular formula C10H11FOS B13473813 2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one

2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one

Cat. No.: B13473813
M. Wt: 198.26 g/mol
InChI Key: WYVDXVSOYFBPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one is an organic compound that features a fluorinated aromatic ring and an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one typically involves the reaction of 3-fluorobenzaldehyde with ethylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group can participate in nucleophilic or electrophilic reactions, while the fluorinated aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(3-fluorophenyl)ethan-1-one
  • 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one
  • 2-(Ethylthio)-1-(3-chlorophenyl)ethan-1-one

Uniqueness

2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one is unique due to the presence of both the ethylthio group and the fluorinated aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, which differentiate it from similar compounds.

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

2-ethylsulfanyl-1-(3-fluorophenyl)ethanone

InChI

InChI=1S/C10H11FOS/c1-2-13-7-10(12)8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3

InChI Key

WYVDXVSOYFBPJU-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.